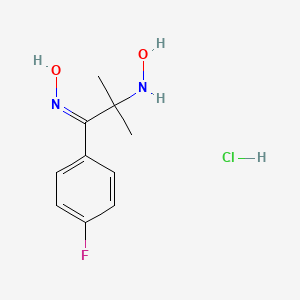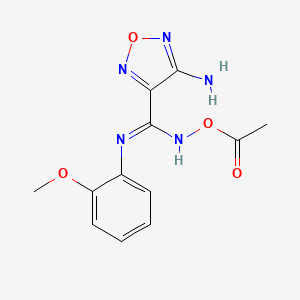![molecular formula C14H14N2O3 B3892886 N-[3-(propionylamino)phenyl]-2-furamide](/img/structure/B3892886.png)
N-[3-(propionylamino)phenyl]-2-furamide
Descripción general
Descripción
N-[3-(propionylamino)phenyl]-2-furamide, commonly known as NPPF, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPPF belongs to the family of furamide compounds, which are known for their diverse biological and pharmacological activities.
Aplicaciones Científicas De Investigación
NPPF has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of NPPF is in the development of new drugs for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. NPPF has been shown to have anticonvulsant and neuroprotective properties, which make it a potential candidate for the treatment of epilepsy and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of NPPF is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. NPPF has been shown to enhance the activity of GABA receptors, which leads to the inhibition of neuronal activity and reduces the risk of seizures and other neurological disorders.
Biochemical and Physiological Effects
NPPF has been shown to have a range of biochemical and physiological effects, including anticonvulsant, neuroprotective, and anxiolytic properties. NPPF has also been shown to have antioxidant and anti-inflammatory effects, which make it a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NPPF in lab experiments is its high potency and selectivity, which allows for precise targeting of specific biological pathways. NPPF is also relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one of the limitations of using NPPF in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on NPPF, including the development of new derivatives with improved pharmacological properties and the investigation of its potential applications in the treatment of other diseases such as cancer and inflammation. Research is also needed to elucidate the exact mechanism of action of NPPF and to explore its potential interactions with other drugs and compounds.
Conclusion
In conclusion, N-[3-(propionylamino)phenyl]-2-furamide is a promising compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPPF has been shown to have anticonvulsant, neuroprotective, and anxiolytic properties, and has potential applications in the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of NPPF and to explore its potential applications in other fields of scientific research.
Propiedades
IUPAC Name |
N-[3-(propanoylamino)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-13(17)15-10-5-3-6-11(9-10)16-14(18)12-7-4-8-19-12/h3-9H,2H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVRYZHYAMDIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3892810.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylonitrile](/img/structure/B3892827.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B3892840.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-furamide](/img/structure/B3892843.png)
![2-bromo-N-[4-(butyrylamino)phenyl]-5-nitrobenzamide](/img/structure/B3892848.png)
![N-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3892870.png)
![N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3892871.png)
![S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine](/img/structure/B3892892.png)

![2,4-dichloro-N-{2-chloro-4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3892901.png)
![2-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3892908.png)
![4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892911.png)